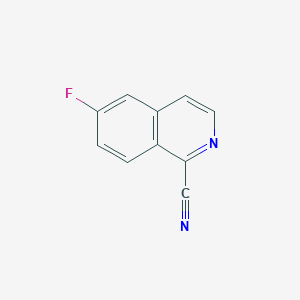

6-Fluoroisoquinoline-1-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5FN2 |

|---|---|

Molecular Weight |

172.16 g/mol |

IUPAC Name |

6-fluoroisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C10H5FN2/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12/h1-5H |

InChI Key |

NNBWOMQUXWHJMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C#N)C=C1F |

Origin of Product |

United States |

The Chemical Significance of Fluoroquinolines and Isoquinolines

Quinolines and their structural isomers, isoquinolines, are bicyclic heterocyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This core structure is a common motif in a vast number of natural products, especially alkaloids, and is a cornerstone in the development of numerous synthetic drugs. researchgate.netnih.gov The introduction of a fluorine atom into the quinoline (B57606) or isoquinoline (B145761) scaffold to create fluoroquinolines and fluoroisoquinolines, respectively, can significantly alter the molecule's physicochemical and biological properties. nih.gov

Fluorine is the most electronegative element and its presence can lead to:

Increased metabolic stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can prolong the therapeutic effect of a drug.

Enhanced binding affinity: Fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the potency of a compound. nih.gov

Altered lipophilicity: The introduction of fluorine can modulate a molecule's ability to pass through cell membranes, a critical factor in drug absorption and distribution.

A notable class of fluoroquinolones are the fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) and levofloxacin, which have been widely used to treat bacterial infections. nih.gov Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase, enzymes essential for DNA replication. nih.gov The success of these compounds has spurred further research into the synthesis and application of other fluoroquinoline and fluoroisoquinoline derivatives in medicinal chemistry. nih.govnih.gov

The Role of Carbonitrile Functionality in Heterocyclic Systems

The carbonitrile group, also known as a cyano group (-C≡N), is a versatile functional group in organic synthesis. researchgate.net When attached to a heterocyclic system, it imparts a unique set of reactive properties. The carbonitrile group is strongly electron-withdrawing, which can significantly influence the electron distribution within the aromatic rings of the heterocycle. This electronic effect can modulate the reactivity of the molecule in various chemical transformations. amerigoscientific.com

Key aspects of the carbonitrile functionality in heterocyclic chemistry include:

A precursor for other functional groups: The nitrile group can be readily converted into a variety of other functionalities, including carboxylic acids, amides, amines, and tetrazoles. acs.org This versatility makes carbonitrile-containing heterocycles valuable intermediates in the synthesis of more complex molecules.

Participation in cycloaddition reactions: The triple bond of the nitrile group can participate in cycloaddition reactions, providing a pathway for the construction of fused ring systems. researchgate.net

The strategic placement of a carbonitrile group on a heterocyclic scaffold is a common strategy in drug design and the development of new materials. researchgate.netlongdom.org

The Historical Evolution of Isoquinoline Synthesis

The journey of isoquinoline (B145761) synthesis began in 1885 when Hoogewerf and van Dorp first isolated it from coal tar. wikipedia.orgchemicalbook.com This early method relied on fractional crystallization of the acid sulfate. wikipedia.orgchemicalbook.com A more efficient extraction from coal tar was later developed by Weissgerber in 1914. wikipedia.orgchemicalbook.com However, these isolation methods from natural sources were not suitable for producing the diverse range of substituted isoquinolines needed for chemical research. This necessity spurred the development of numerous synthetic methodologies.

Several classic named reactions have become fundamental to the synthesis of isoquinolines and their derivatives:

Bischler–Napieralski Reaction: This reaction involves the cyclodehydration of a β-phenylethylamine that has been acylated. wikipedia.orgpharmaguideline.com The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated to form the aromatic isoquinoline. wikipedia.org

Pictet–Spengler Reaction: A variation of the Bischler-Napieralski reaction, this method involves the reaction of a β-arylethylamine with an aldehyde to form an imine, which then undergoes acid-catalyzed cyclization to yield a tetrahydroisoquinoline. pharmaguideline.com

Pomeranz–Fritsch Reaction: This is an efficient method for preparing unsubstituted isoquinoline itself. It utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.org

Pictet–Gams Reaction: Similar to the Bischler-Napieralski reaction, this method uses a β-hydroxy-β-phenylethylamine, which allows for dehydration and cyclization to occur in a single step to directly form the isoquinoline. pharmaguideline.com

Over the years, these traditional methods have been supplemented by a host of modern synthetic techniques, including transition-metal-catalyzed cross-coupling reactions and visible-light-enabled protocols. nih.govrsc.org These newer methods often offer milder reaction conditions, greater functional group tolerance, and improved efficiency, expanding the toolbox available to chemists for constructing complex isoquinoline-based molecules. nih.gov

The Rationale for Dedicated Academic Research on 6 Fluoroisoquinoline 1 Carbonitrile

Strategies for Isoquinoline Core Construction

The assembly of the fundamental isoquinoline skeleton is the primary challenge in the synthesis of this compound. This can be achieved through either the construction of the ring system from acyclic precursors (de novo synthesis) or by forming the new heterocyclic ring onto an existing benzene (B151609) derivative through cyclization and annulation reactions.

De Novo Synthesis Approaches to the Isoquinoline Skeleton

De novo synthesis strategies build the isoquinoline ring system from non-cyclic precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials. For the synthesis of a 6-fluoro-substituted isoquinoline, these classic methods typically begin with a precursor already bearing the fluorine atom, such as 2-(4-fluorophenyl)ethylamine or a related derivative. pharmaguideline.comresearchgate.net

Bischler-Napieralski Reaction: This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinoline. pharmaguideline.comorganic-chemistry.orgwikipedia.orgnrochemistry.comslideshare.net The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.orgnrochemistry.com To obtain the 6-fluoro substitution, a 4-fluoro-phenylethylamine is first acylated and then subjected to the cyclization conditions. The resulting 6-fluoro-3,4-dihydroisoquinoline (B1645722) can be dehydrogenated, often with a palladium catalyst, to yield the aromatic 6-fluoroisoquinoline (B87247) core. pharmaguideline.com

Pictet-Spengler Reaction: This reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. pharmaguideline.comquimicaorganica.orgwikipedia.orgnih.govyoutube.com The reaction is a special case of the Mannich reaction and proceeds via an electrophilic iminium ion intermediate. wikipedia.org Utilizing a 4-fluorophenylethylamine as the starting material allows for the formation of a 6-fluoro-1,2,3,4-tetrahydroisoquinoline. Subsequent oxidation is required to achieve the fully aromatic isoquinoline ring system. The reaction is particularly effective when the aromatic ring is activated by electron-donating groups, although the fluorine atom is electron-withdrawing. pharmaguideline.comwikipedia.org

Pomeranz–Fritsch Reaction: This method constructs the isoquinoline skeleton from a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in the presence of a strong acid. wikipedia.orgnih.gov An alternative, the Schlittler-Müller modification, uses a benzylamine (B48309) and a glyoxal (B1671930) acetal. wikipedia.org To target the 6-fluoro analogue, 4-fluorobenzaldehyde (B137897) would be the logical starting point. The reaction proceeds through cyclization and aromatization to directly yield the isoquinoline product.

Cyclization and Annulation Reactions for Ring Formation

Modern synthetic chemistry has introduced powerful transition-metal-catalyzed reactions for the construction of the isoquinoline core, often offering milder conditions and broader substrate scope compared to classic methods. These reactions typically involve the formation of the heterocyclic ring onto a pre-functionalized benzene ring.

Palladium-Catalyzed Cyclizations: A prominent strategy involves the palladium-catalyzed cyclization of ortho-(1-alkynyl)benzaldimines. researchgate.netacs.org These substrates can be prepared from the corresponding ortho-iodobenzaldehydes. The reaction proceeds via the nucleophilic attack of the imine nitrogen onto the palladium-activated alkyne, followed by subsequent steps that can include coupling with other molecules. researchgate.net For instance, coupling with aryl iodides in the presence of carbon monoxide can yield 3-substituted 4-aroylisoquinolines. acs.org Similarly, a palladium/copper-catalyzed coupling of terminal acetylenes with the tert-butylimine of an o-iodobenzaldehyde, followed by a copper-catalyzed cyclization of the intermediate, provides a direct route to the isoquinoline ring. acs.orgorganic-chemistry.org

| Cyclization Strategy | Key Precursor | Typical Catalyst/Reagents | Product | Reference(s) |

| Bischler-Napieralski | N-Acyl-β-(4-fluorophenyl)ethylamine | POCl₃ or P₂O₅, then Pd/C | 6-Fluoroisoquinoline | pharmaguideline.comorganic-chemistry.orgwikipedia.org |

| Pictet-Spengler | β-(4-Fluorophenyl)ethylamine + Aldehyde | Acid (e.g., HCl), then Oxidant | 6-Fluoroisoquinoline | pharmaguideline.comwikipedia.orgyoutube.com |

| Pomeranz-Fritsch | 4-Fluorobenzaldehyde + Aminoacetal | Strong Acid (e.g., H₂SO₄) | 6-Fluoroisoquinoline | wikipedia.orgnih.gov |

| Pd-Catalyzed Annulation | o-(1-Alkynyl)-4-fluorobenzaldimine | Pd(PPh₃)₄, Bu₃N, CO, ArI | Substituted 6-Fluoroisoquinoline | researchgate.netacs.org |

Selective Fluorination Techniques

Regioselective Introduction of Fluorine at the C-6 Position

The most common and reliable method for ensuring the C-6 fluorination is to begin the synthesis with a commercially available and appropriately substituted benzene derivative. The synthesis of a key intermediate, such as 4-fluorophenylethylamine, from 4-fluorobenzene or 4-fluorobenzaldehyde provides the necessary building block for the de novo approaches described in section 2.1.1. researchgate.net

Direct C-H fluorination of aromatic rings is a challenging transformation. However, advances in catalysis have made electrophilic fluorination a more viable option. acs.org Reagents such as Selectfluor® (F-TEDA-BF₄) can be used to install a fluorine atom onto an activated aromatic ring. acs.orgnih.gov While direct regioselective fluorination of unsubstituted isoquinoline at the C-6 position is difficult due to the directing effects of the heterocyclic nitrogen, C-H functionalization strategies using directing groups can achieve site-selectivity. semanticscholar.org For instance, a removable directing group could be installed on the isoquinoline to guide an electrophilic fluorinating agent to the desired position.

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Heterocycles

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comresearchgate.netyoutube.com

In the context of this compound, the fluorine atom at C-6 is not typically the target for substitution. Instead, its strong electron-withdrawing nature, along with the electron-withdrawing effect of the ring nitrogen, significantly activates the isoquinoline nucleus towards nucleophilic attack. This effect is particularly pronounced at the C-1 position. The presence of the C-6 fluorine atom makes a leaving group at the C-1 position (such as a halogen) highly susceptible to displacement by a nucleophile. This activation is a key principle underlying the introduction of the carbonitrile group, as discussed in the following section. The order of reactivity for leaving groups in SNAr reactions is often F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, which is favored by a more electron-withdrawing halogen. masterorganicchemistry.comresearchgate.net

Introduction and Modification of the Carbonitrile Group

With the 6-fluoroisoquinoline core constructed, the final key step is the introduction of the carbonitrile group at the C-1 position.

Introduction via Nucleophilic Substitution: A highly effective method for installing the carbonitrile group is the SNAr reaction on a 1-halo-6-fluoroisoquinoline intermediate. As established, the C-1 position is activated by both the ring nitrogen and the C-6 fluoro substituent. Therefore, a 1-chloro- or 1-bromo-6-fluoroisoquinoline (B3220368) can react readily with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to yield this compound.

The Reissert Reaction: The Reissert reaction is a classic and powerful method for the functionalization of isoquinolines at the C-1 position. wikipedia.org In its typical form, the isoquinoline reacts with an acid chloride and a cyanide source (e.g., KCN or trimethylsilyl (B98337) cyanide) to form a 1-cyano-2-acyl-1,2-dihydroisoquinoline, known as a Reissert compound. wikipedia.orgresearchgate.netclockss.org Subsequent treatment of the Reissert compound with a base to form an anion, followed by elimination of the acyl group, regenerates the aromatic isoquinoline ring with the carbonitrile group installed at C-1. This method can be applied directly to a 6-fluoroisoquinoline substrate. researchgate.netresearchgate.net

Modification of the Carbonitrile Group: Once formed, the carbonitrile group on the 6-fluoroisoquinoline scaffold serves as a versatile synthetic handle for further molecular elaboration. The nitrile can undergo various transformations to access other important functional groups.

| Transformation | Reagents | Product Functional Group |

| Hydrolysis (to Amide) | H₂SO₄ (conc.), H₂O | Carboxamide |

| Hydrolysis (to Acid) | H₃O⁺ (aq.), heat or OH⁻ (aq.), heat | Carboxylic Acid |

| Reduction (to Amine) | LiAlH₄, then H₂O or H₂, Raney Ni | Primary Amine (Aminomethyl) |

| Reaction with Grignard | RMgX, then H₃O⁺ | Ketone |

Direct Cyanation Methodologies

Direct C-H cyanation of heteroaromatic compounds represents a highly atom-economical and efficient strategy for the introduction of a nitrile group. d-nb.infomdpi.com This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. One notable method involves the activation of the heteroaromatic ring with triflic anhydride (B1165640), followed by nucleophilic addition of a cyanide source like trimethylsilyl cyanide (TMSCN). d-nb.infomdpi.com The subsequent elimination of trifluoromethanesulfinate regenerates the aromatic system, yielding the desired cyanated product. This one-pot protocol has been successfully applied to a wide range of 6-ring N-containing heterocycles. d-nb.info

Transition metal-catalyzed direct cyanation of alkynes is another relevant area, providing access to alkynyl cyanides which can be precursors to isoquinoline systems. rsc.orgnih.gov Various catalysts, including copper and silver, have been employed for this transformation. nih.gov For instance, copper-catalyzed cyanation of terminal alkynes with cyanogen (B1215507) iodide has been reported. nih.gov

The table below summarizes key aspects of direct cyanation methodologies.

| Methodology | Activating Agent/Catalyst | Cyanide Source | Key Features |

| Heteroaromatic C-H Cyanation | Triflic Anhydride | Trimethylsilyl cyanide (TMSCN) | One-pot, broad substrate scope, suitable for late-stage functionalization. d-nb.infomdpi.com |

| Alkyne Cyanation | Copper or Silver salts | Cyanogen iodide, etc. | Provides access to alkynyl cyanide precursors. rsc.orgnih.gov |

Conversion of Precursor Functional Groups to Carbonitrile

A common and versatile strategy for the synthesis of isoquinoline-1-carbonitriles involves the conversion of other functional groups at the 1-position. A primary method is the Sandmeyer reaction, where a primary aromatic amine is transformed into a nitrile via a diazonium salt intermediate. This can be applied to 1-aminoisoquinolines.

Another important route is the dehydration of an amide or an oxime. For example, 6-fluoroisoquinoline-1-carboxamide can be dehydrated using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to yield the corresponding carbonitrile.

Furthermore, Reissert compounds, which are 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitriles, are valuable intermediates. thieme-connect.de These adducts can be aromatized under oxidative conditions to furnish the isoquinoline-1-carbonitrile (B74398). thieme-connect.de This method allows for the synthesis of a variety of substituted isoquinoline-1-carbonitriles.

Synthesis of Key Precursors and Diversified Analogues

The synthesis of a diverse library of fluorinated isoquinoline-1-carbonitrile analogues relies on the efficient preparation of key precursors and intermediates.

Preparation of Fluoroquinoline-3-carbaldehyde Derivatives

Fluoroquinoline-3-carbaldehydes are versatile building blocks that can be elaborated into various isoquinoline and quinoline (B57606) derivatives. rsc.orgijsr.net A common method for their synthesis is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). ijsr.netresearchgate.net For example, 6-fluoro-2-chloroquinoline-3-carbaldehyde can be synthesized from the corresponding 6-fluoro-2-quinolone precursor. ijsr.net These carbaldehydes can then undergo further transformations, such as condensation reactions with various nucleophiles, to build more complex heterocyclic systems. rsc.orgrsc.org

Synthesis of Halogenated Isoquinoline Intermediates (e.g., 6-Bromo-1-chloroisoquinoline)

Halogenated isoquinolines, such as 6-bromo-1-chloroisoquinoline (B57692), are crucial intermediates for the introduction of further diversity through cross-coupling reactions. chemicalbook.comsynthonix.com The synthesis of 6-bromo-1-chloroisoquinoline can be achieved from 6-bromoisoquinolin-1(2H)-one by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.com The starting 6-bromoisoquinolin-1(2H)-one can be prepared from 6-bromoisoquinoline (B29742). chemicalbook.com The presence of two different halogen atoms at distinct positions allows for selective functionalization. For instance, the chlorine at the 1-position is generally more reactive towards nucleophilic substitution than the bromine at the 6-position.

A summary of the synthesis of 6-bromo-1-chloroisoquinoline is presented below.

| Starting Material | Reagent | Product | Key Transformation |

| 6-Bromoisoquinolin-1(2H)-one | POCl₃ | 6-Bromo-1-chloroisoquinoline | Chlorination chemicalbook.com |

Derivatization of Related Fluoro(iso)quinolines (e.g., 5-fluoro-, 7-fluoro-, 6-fluoroquinoline-8-carbonitrile)

The synthesis of various regioisomers of fluoro(iso)quinoline carbonitriles allows for a comprehensive exploration of the chemical space.

5-Fluoroisoquinolines: The synthesis of 5-fluoroisoquinolines can be achieved through multi-step sequences. For instance, a versatile method for constructing highly substituted isoquinolines involves the assembly of multiple components in a single operation. harvard.edu This can be adapted for the synthesis of 5-fluoro-substituted analogues. harvard.edu

7-Fluoroisoquinolines: 7-Fluoroisoquinoline (B94710) derivatives can be synthesized through various routes. One approach involves the cyclization of precursors like 7-fluoroisoquinoline-3-carboxylic acid to form the carbonitrile. evitachem.com Another method is the nucleophilic substitution of a suitable leaving group on the 7-fluoroisoquinoline ring with a cyanide source. evitachem.com The synthesis of 7-fluoroisoquinolin-1(2H)-one has also been reported. chemicalbook.com

6-Fluoroquinoline-8-carbonitrile (B3236393): The synthesis of 6-fluoroquinoline-8-carbonitrile can be approached by introducing the cyano group onto a pre-existing 6-fluoroquinoline (B108479) scaffold. cymitquimica.com This can be achieved through methods like the Sandmeyer reaction starting from 8-amino-6-fluoroquinoline. The precursor, 8-amino-6-fluoroquinoline, can be obtained by the reduction of 6-fluoro-8-nitroquinoline. fordham.edu

Modern Synthetic Techniques and Process Intensification

Modern synthetic chemistry increasingly relies on techniques that enhance efficiency, reduce waste, and allow for rapid reaction optimization. rsc.orgresearchgate.net Microwave-assisted synthesis has emerged as a powerful tool for accelerating many organic transformations, including the synthesis of isoquinolines. researchgate.netorganic-chemistry.org The use of microwave irradiation can significantly reduce reaction times and improve yields in processes like palladium-catalyzed coupling reactions for the construction of the isoquinoline core. organic-chemistry.org

Flow chemistry is another advanced technique that offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved product selectivity, safer handling of hazardous reagents, and easier scalability. The synthesis of isoquinoline derivatives can benefit from the implementation of flow-based methodologies.

Furthermore, the development of novel catalytic systems, including photoredox and electrochemical methods, is paving the way for greener and more efficient synthetic strategies for isoquinoline alkaloids and their analogues. rsc.org These methods often operate under mild conditions and can enable transformations that are challenging to achieve with traditional thermal methods.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and enhancing product purity. The direct interaction of microwave irradiation with polar molecules in the reaction mixture leads to rapid and uniform heating, often enabling reactions that are sluggish or inefficient under conventional heating. nih.govresearchgate.net

One notable approach for synthesizing fluorinated isoquinolines involves a microwave-mediated, Brønsted acid-catalyzed [4+2] cycloaddition. researchgate.net For instance, the reaction of a p-fluorophenyl ynamide with various nitriles can produce 6-fluoroisoquinolines in good yields. researchgate.net This strategy allows for the direct incorporation of the fluorine atom at the desired position. Another relevant microwave-assisted method is the synthesis of quinoline and isoquinoline derivatives, which has been used to prepare CB2 receptor agonists. nih.gov For example, isoquinolin-1-yl(3-trifluoromethyl-phenyl)amine has been synthesized using this technology, demonstrating its utility in forming C-N bonds at the 1-position of the isoquinoline core. nih.gov

Furthermore, palladium-catalyzed microwave-assisted one-pot reactions provide an efficient route to substituted isoquinolines. nih.gov These sequential coupling-imination-annulation reactions can be adapted for the synthesis of complex isoquinoline structures. organic-chemistry.org The synthesis of quinazolinones, structurally related heterocycles, has also been significantly improved by using microwave irradiation to promote iron-catalyzed cyclization in aqueous media, highlighting a move towards greener synthesis. rsc.org

To produce this compound specifically, one could envision a microwave-assisted palladium-catalyzed cyanation of a 1-halo-6-fluoroisoquinoline precursor. The use of microwave heating would be expected to dramatically reduce the reaction time and improve the efficiency of this key transformation.

| Reaction Type | Substrates | Conditions | Key Advantages | Yield | Reference |

| [4+2] Cycloaddition | p-Fluorophenyl ynamide, Nitriles | TfOH (1.1 eq), 120°C (MW), 1h | Rapid access to 6-fluoroisoquinolines | 58-62% | researchgate.net |

| C-N Coupling | 1-Chloroisoquinoline, Anilines | MW, 160°C, 10 min | High efficacy, short reaction time | N/A | nih.govnih.gov |

| Iron-Catalyzed Cyclization | 2-Halobenzoic acids, Amidines | MW, Iron catalyst, Water/DMF | Green solvent, rapid | Moderate to high | rsc.org |

| Friedländer Synthesis | 2-Amino-3-hydroxybenzaldehyde, Ketones | MW, Ethanol, 130°C, 30-40 min | Improved yields over conventional heating | up to 84% | nih.gov |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes, pumps, and reactors. mdpi.com This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. mdpi.comresearchgate.net For the production of pharmaceutical intermediates like this compound, flow chemistry presents a compelling alternative to traditional batch processing. nih.gov

The synthesis of quinoline-based structures has been successfully translated to continuous flow systems. For example, a continuous photochemical process has been developed to produce various substituted quinolines with high yields and throughputs exceeding one gram per hour. researchgate.net Recently, the demand for quinoline-3-carbonitriles for medicinal chemistry programs has led to the development of a safe and scalable continuous flow method based on an iminyl radical cyclization. acs.org This approach allows for the synthesis of previously unexplored quinolines in satisfactory yields within minutes. acs.org

Moreover, the first fully continuous flow asymmetric synthesis of tetrahydroprotoberberine alkaloids, which are complex isoquinoline derivatives, has been reported. rsc.org This process dramatically reduced the reaction time from over 100 hours in batch to just 32.5 minutes in flow, while also minimizing solvent usage and waste by eliminating the need for intermediate purification steps. rsc.org

For the scalable synthesis of this compound, a multi-step continuous flow process could be designed. This might involve the initial formation of a fluorinated precursor in one reactor module, followed by in-line purification or solvent switching, and subsequent cyanation in a second reactor. mdpi.com The use of packed-bed reactors with immobilized catalysts or reagents is also a key advantage of flow chemistry, facilitating product purification and catalyst recycling. youtube.com

| Flow Reaction | Starting Materials | Reactor Type | Key Features | Productivity/Yield | Reference |

| Photochemical Cyclocondensation | Amino enones | Dual coil reactor with LED | High throughput, efficient | >1 g/hr | researchgate.net |

| Iminyl Radical Cyclization | 2-(azidomethyl)-3-aryl-prop-2-enenitriles | Flow reactor | Safe, scalable, rapid (minutes) | Satisfactory yields | acs.org |

| Asymmetric Alkaloid Synthesis | N/A | Multi-step flow system | Drastic reduction in time (100h to 32.5 min) | N/A | rsc.org |

| General Heterocycle Synthesis | Various | Microreactors, Coil reactors | Enhanced safety, control, scalability | N/A | mdpi.com |

Application of Phase Transfer Catalysis in Isoquinoline Synthesis

Phase Transfer Catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in two different immiscible phases (e.g., solid-liquid or liquid-liquid). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the migration of a reactant from one phase to another, thereby enabling the reaction to proceed. phasetransfercatalysis.com PTC offers mild reaction conditions, simplified work-up procedures, and the use of inexpensive and environmentally benign reagents.

A classic and highly relevant application of PTC in this context is the Reissert reaction, which is used to synthesize 1-acyl-2-cyano-1,2-dihydroquinolines or the corresponding isoquinoline analogues (Reissert compounds). wikipedia.org These compounds are direct precursors to isoquinoline-1-carbonitriles. The Reissert reaction involves the treatment of an isoquinoline with an acyl chloride and a cyanide source, such as potassium cyanide. Under PTC conditions, the cyanide anion is transferred from the aqueous or solid phase to the organic phase containing the activated isoquinoline, facilitating the nucleophilic attack. nih.gov Catalytic enantioselective versions of the Reissert-type reaction have been developed, allowing for the synthesis of chiral isoquinoline derivatives with high enantiomeric excess. nih.gov

More directly, PTC can be applied to the nucleophilic substitution of a leaving group on the isoquinoline ring. A recent study demonstrated the nickel-catalyzed cyanation of 6-bromoisoquinoline using potassium ferrocyanide, a non-toxic cyanide source, under biphasic conditions. researchgate.net While this specific example did not employ a traditional phase-transfer catalyst, the principle of facilitating a reaction between an organic-soluble substrate and a water-soluble salt is central to PTC. Adapting this reaction to use a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) could enhance the reaction rate and efficiency for producing isoquinoline-6-carbonitrile (B34642) from 6-bromoisoquinoline. phasetransfercatalysis.comresearchgate.net This approach could logically be extended to a 1-halo-6-fluoroisoquinoline substrate to yield the target molecule, this compound.

| PTC Application | Reaction | Catalyst Type | Key Advantages | Substrate Example | Reference |

| Reissert Reaction | Cyanation of activated isoquinoline | Lewis acid-Lewis base bifunctional catalyst | Catalytic, asymmetric potential | Quinolines, Isoquinolines | nih.gov |

| Nucleophilic Cyanation | Ni-catalyzed cyanation of aryl halide | N/A (Biphasic system) | Use of non-toxic cyanide source | 6-Bromoisoquinoline | researchgate.net |

| General Cyanation | Nucleophilic substitution | Quaternary ammonium salts (e.g., TBAB) | Mild conditions, inexpensive reagents | Alkyl halides | phasetransfercatalysis.com |

| Asymmetric Strecker Reaction | Cyanation of α-amido sulfones | Chiral phase-transfer catalyst | Enantioselective formation of α-amino nitriles | α-Amido sulfones | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. emerypharma.com By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed for a thorough characterization.

1D NMR (¹H NMR, ¹³C NMR, ¹⁹F NMR) for Proton, Carbon, and Fluorine Environments

One-dimensional NMR spectra offer a direct view of the distinct chemical environments for ¹H, ¹³C, and ¹⁹F nuclei within the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The signals in the aromatic region are crucial for confirming the isoquinoline core structure.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The presence of the nitrile carbon and the carbon atoms influenced by the fluorine substituent are key diagnostic features.

¹⁹F NMR (Fluorine NMR): As a 100% naturally abundant spin-1/2 nucleus, ¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom in this compound. nih.gov The chemical shift of the fluorine signal is indicative of its electronic environment on the isoquinoline ring. alfa-chemistry.comthermofisher.com The typical chemical shift range for fluorine substituents on an aromatic ring is between -100 ppm and -200 ppm. thermofisher.com

Table 1: 1D NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm |

|---|

(s = singlet)

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are instrumental in piecing together the molecular puzzle by revealing correlations between different nuclei. youtube.comscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for establishing the connectivity of protons within the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). magritek.com This is a powerful tool for assigning carbon resonances based on their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two to three bonds). sdsu.edu This experiment is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the nitrile group to the isoquinoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is key to determining the three-dimensional structure and conformation of the molecule.

While specific 2D NMR data for this compound was not found, the application of these standard techniques is a routine part of comprehensive structural elucidation for novel organic compounds. researchgate.netresearchgate.net

Quantitative NMR for Purity and Yield Assessment

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the yield of a reaction without the need for a compound-specific reference standard. unsw.edu.auox.ac.uk By comparing the integral of an analyte's signal to that of a known, high-purity internal standard, a precise and accurate quantification can be achieved. nih.govsigmaaldrich.comsigmaaldrich.com This technique offers a direct measurement of the analyte of interest. unsw.edu.au For this compound, qNMR could be employed to accurately assess the purity of the synthesized compound, a critical parameter for its potential applications.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. nih.govnih.gov

For this compound, HRMS provides the exact mass of the molecular ion ([M+H]⁺). This experimental value can then be compared to the calculated mass for the proposed formula, C₁₀H₅FN₂. A close match between the observed and calculated masses provides strong evidence for the correct elemental composition.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules. nih.govmdpi.com The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a characteristic "fingerprint" of the functional groups present in a molecule. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of key functional groups.

C≡N Stretch: The nitrile group (C≡N) will exhibit a strong and sharp absorption band in the region of 2200-2260 cm⁻¹. The isonitrile group, for comparison, shows a stretching frequency around 2102 cm⁻¹. mdpi.com

C-F Stretch: The carbon-fluorine bond will have a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Aromatic C=C and C=N Stretches: The isoquinoline ring system will show a series of absorptions in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds will appear in the 675-900 cm⁻¹ region, and their specific pattern can provide information about the substitution pattern on the aromatic ring.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C≡N (Nitrile) | 2200 - 2260 |

| C-F (Aryl Fluoride) | 1000 - 1400 |

| Aromatic C=C and C=N | 1400 - 1600 |

Note: This table is based on general principles of FTIR spectroscopy as specific experimental data for this compound was not available. The analysis of these characteristic vibrations provides corroborating evidence for the molecular structure determined by NMR and HRMS. d-nb.info

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of chemical compounds. These methods measure the physical and chemical properties of a substance as a function of temperature. For this compound, while comprehensive thermal analysis data is not extensively reported in publicly available literature, key thermal properties have been described.

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. This technique provides information about the thermal stability and composition of a material. It can detect processes such as decomposition, oxidation, or dehydration.

A detailed TGA profile for this compound, including onset of decomposition and residue percentages, is not described in the reviewed scientific literature. Such an analysis would be valuable to determine the temperature at which the compound begins to degrade and to understand its stability under thermal stress.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

While a full DSC thermogram for this compound is not available in the cited literature, a key thermal event, the melting point, has been reported. In a 2023 publication in The Journal of Organic Chemistry, the synthesis of this compound as a white solid yielded a sharp melting point range. acs.orgnih.gov

| Thermal Property | Reported Value (°C) | Source |

|---|---|---|

| Melting Point | 123.3–124.0 | acs.orgnih.gov |

This well-defined melting point suggests a high purity of the synthesized compound. acs.orgnih.gov

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. For organic compounds, this typically involves combustion analysis to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). These experimental values are then compared to the theoretical values calculated from the molecular formula to confirm the compound's identity and purity.

The molecular formula for this compound is C₁₀H₅FN₂. Based on this formula, the theoretical elemental composition can be calculated. While the reviewed literature confirms the synthesis of this compound, specific experimental elemental analysis data has not been reported. acs.orgnih.gov

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Theoretical Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 69.77 |

| Hydrogen | H | 1.008 | 5 | 2.93 |

| Fluorine | F | 18.998 | 1 | 11.04 |

| Nitrogen | N | 14.007 | 2 | 16.27 |

The confirmation of a compound's structure and purity typically requires that the experimentally determined values for C, H, and N are within ±0.4% of the theoretical values. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the electronic level. These methods provide a detailed picture of the molecule's structure, stability, and spectroscopic behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules like this compound. While specific DFT data for the isolated molecule is not extensively detailed in publicly available literature, computational studies on reactions involving this compound have been conducted. These studies employed the B3LYP hybrid functional with the def2-SVP basis set, incorporating the Grimme D3 empirical dispersion correction for accurate results. acs.orgnih.gov

The initial step in a DFT study involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. While the precise optimized coordinates for this specific molecule are not published, the methodology to obtain them is well-established. acs.orgnih.gov Following optimization, frequency calculations are typically performed to confirm that the structure is a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. nih.gov Energetic profiles, such as the total electronic energy and the Gibbs free energy of formation, can also be computed to assess the molecule's thermodynamic stability.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. This involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

While the specific values for this compound are not available in the reviewed literature, the table below illustrates the kind of data that would be generated from such an analysis.

| Parameter | Symbol | Formula | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

Note: Specific values are not provided as they are not available in the cited literature.

DFT calculations can accurately predict various spectroscopic parameters. For this compound, this would include:

NMR Shifts: The gauge-independent atomic orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C). These theoretical predictions are invaluable for interpreting experimental NMR spectra and aiding in structure elucidation.

IR Frequencies: The vibrational frequencies corresponding to the infrared (IR) spectrum can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies help in the assignment of experimental IR absorption bands to specific vibrational modes of the molecule.

UV-Vis Absorption: While TD-DFT is more specialized for this, DFT can provide initial insights into the electronic transitions that give rise to UV-Vis absorption.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the electronic excited states and predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which determine the intensity of the absorption peaks. This information is crucial for understanding the photophysical properties of the molecule and for interpreting experimental UV-Vis spectra.

Molecular Modeling and Dynamics

Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations can offer insights into the behavior of this compound over time. These simulations can model the molecule's interactions with its environment, such as solvents or biological macromolecules. While specific molecular dynamics studies on this compound are not documented in the available literature, such investigations would be valuable for understanding its transport properties, conformational flexibility, and potential binding modes with target proteins. These simulations rely on force fields, which are sets of parameters describing the potential energy of the system, to calculate the trajectories of atoms and molecules over time.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

Currently, there are no specific molecular dynamics (MD) simulation studies available in the reviewed scientific literature that focus on the conformational landscape and interactions of this compound. MD simulations would be a valuable tool to explore the flexibility of the fluoro-isoquinoline ring system and its interactions with solvent molecules or potential biological targets. Such studies could provide a deeper understanding of its dynamic behavior over time.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

A Hirshfeld surface analysis of this compound has not been reported in the available scientific literature. This type of analysis is contingent on the availability of a solved crystal structure determined by X-ray crystallography. As no crystallographic data for this specific compound has been published, a detailed investigation of its intermolecular interactions and crystal packing through Hirshfeld surface analysis is not currently feasible. Such an analysis would be instrumental in visualizing and quantifying the non-covalent interactions, such as halogen bonding and π-π stacking, that govern its solid-state architecture.

Mechanistic Elucidation using Computational Approaches

Computational methods have been pivotal in understanding the reactivity of isoquinoline derivatives, including those with fluorine substitutions.

Understanding Reaction Pathways and Regio/Stereoselectivity

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving isoquinoline scaffolds. For instance, in the context of a Nickel-catalyzed enantioselective intramolecular Mizoroki-Heck reaction to produce phenanthridinone analogues, computational analysis was key to understanding the reaction's stereochemical outcome. acs.orgnih.gov

A computational study of the key 1,2-migratory insertion step in a related reaction provided insight into the enantioselectivity. acs.orgnih.gov The investigation of different stereoisomeric transition structures revealed significant energy differences, explaining the observed product distribution. acs.org Although this study did not directly involve this compound as the substrate in the catalytic cycle, the principles of understanding reaction pathways and selectivity through computational modeling are directly applicable.

The following table summarizes the key computational findings from a study on a related system, which illustrates the approach to understanding reaction pathways:

| Computational Detail | Finding |

| Methodology | Density Functional Theory (DFT) |

| Key Step Analyzed | 1,2-migratory insertion |

| Energy Barrier | Low Gibbs free energy of activation (1.9 kcal/mol) for the key step, suggesting a rapid and irreversible reaction. acs.org |

| Thermodynamics | The reaction was found to be highly exothermic (-17.5 kcal/mol). acs.org |

| Stereoselectivity | Of eight possible stereoisomeric transition structures, only two were found to have energetically accessible pathways (<24 kcal/mol above the global minimum). acs.org |

Computational Studies on Catalyst-Substrate Interactions

The interaction between a catalyst and a substrate is fundamental to the efficiency and selectivity of a chemical reaction. Computational chemistry offers a molecular-level view of these interactions. In the synthesis of complex molecules from isoquinoline precursors, DFT calculations have been employed to model the catalyst-substrate complexes. acs.orgnih.gov

For the aforementioned Ni-catalyzed Mizoroki-Heck reaction, computational analysis of the catalyst-substrate intermediate helped to rationalize the stereochemical outcome. acs.org By examining the energies of various conformations of the intermediate complex, researchers could determine the most likely pathway leading to the observed product. acs.org The study highlighted how the chiral ligand on the nickel catalyst directs the stereochemistry of the reaction. acs.org

The table below outlines the computational approach used to investigate catalyst-substrate interactions in a relevant system:

| Computational Aspect | Details |

| Catalyst System | Nickel catalyst with a chiral iQuinox-type bidentate ligand. acs.org |

| Computational Method | DFT calculations to model the geometry and energy of catalyst-substrate intermediates. acs.org |

| Interaction Analysis | The study focused on the energies of different stereoisomers of the intermediate complex to understand the basis of enantioselectivity. acs.org |

| Key Insight | The computational results showed that the different spatial arrangements of the substrate relative to the chiral ligand lead to significant energy differences in the transition states, thus controlling the stereochemical outcome of the reaction. acs.org |

Reactions of the Carbonitrile Moiety

The carbonitrile (or nitrile) group is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic attack at the electrophilic carbon atom of the C≡N triple bond.

The carbon atom of the nitrile group in this compound is electrophilic due to the high electronegativity of the nitrogen atom. This makes it susceptible to attack by various nucleophiles.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are expected to react with the nitrile to form, after acidic workup, ketones. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through an intermediate imine anion, which is then hydrolyzed. masterorganicchemistry.comchemistrysteps.com For example, the reaction with methylmagnesium bromide would be expected to yield 1-acetyl-6-fluoroisoquinoline.

Table 1: Predicted Products from Nucleophilic Addition to this compound

| Nucleophile (Reagent) | Intermediate | Final Product |

| Methylmagnesium Bromide (CH₃MgBr) | Imine anion | 1-Acetyl-6-fluoroisoquinoline |

| Phenyllithium (C₆H₅Li) | Imine anion | 1-Benzoyl-6-fluoroisoquinoline |

Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heating. chemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis, for instance with hydrochloric acid, would protonate the nitrogen, making the carbon more susceptible to attack by water, ultimately forming 6-fluoroisoquinoline-1-carboxylic acid and ammonium chloride. libretexts.org Alkaline hydrolysis, using a reagent like sodium hydroxide, would initially produce the sodium salt of the carboxylic acid and ammonia gas. libretexts.org Subsequent acidification would then yield the free carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine, (6-fluoroisoquinolin-1-yl)methanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org The reaction involves the addition of two hydride ions to the carbon-nitrogen triple bond. libretexts.org Catalytic hydrogenation is another potential method for this reduction, though it may also affect the isoquinoline ring under certain conditions.

Table 2: Predicted Products from Hydrolysis and Reduction of this compound

| Reaction | Reagents | Product |

| Acidic Hydrolysis | HCl, H₂O, heat | 6-Fluoroisoquinoline-1-carboxylic acid |

| Alkaline Hydrolysis | 1. NaOH, H₂O, heat; 2. H⁺ | 6-Fluoroisoquinoline-1-carboxylic acid |

| Reduction | LiAlH₄, then H₂O | (6-Fluoroisoquinolin-1-yl)methanamine |

Transformations of the Isoquinoline Ring System

The isoquinoline ring is an aromatic system, but the presence of the nitrogen atom deactivates it towards electrophilic attack compared to benzene. Conversely, the pyridine-like portion of the ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups.

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the isoquinoline ring generally occurs on the benzene ring portion, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. quimicaorganica.org The most likely positions for substitution are C-5 and C-8. quimicaorganica.org Common EAS reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation (using a halogen with a Lewis acid catalyst). wikipedia.orgmasterorganicchemistry.com The presence of the fluorine atom at C-6, being a weakly deactivating but ortho-para directing group, and the deactivating effect of the pyridine ring would likely direct incoming electrophiles primarily to the C-5 and C-8 positions.

Nucleophilic Aromatic Substitution (NAS): The isoquinoline ring itself is not highly susceptible to NAS unless activated by strong electron-withdrawing groups and in the presence of a good leaving group. libretexts.org The carbonitrile at C-1 significantly withdraws electron density, making the C-1 position a potential site for nucleophilic attack if a suitable leaving group were present.

Oxidative Modifications: The isoquinoline ring can be subjected to oxidative dearomatization under specific conditions, leading to the formation of quinone-like structures. thieme-connect.de This process often requires specialized oxidizing agents. The rearomatization of a reduced tetrahydroisoquinoline core is another related transformation. nih.govacs.org

Reductive Modifications: Catalytic hydrogenation can reduce the isoquinoline ring system. Depending on the catalyst and reaction conditions, either the pyridine ring or both rings can be reduced. For instance, reduction of the pyridine ring would yield a 1,2,3,4-tetrahydroisoquinoline derivative. nih.govnih.gov More forcing conditions could lead to the reduction of the entire bicyclic system. Such reductive dearomatization strategies are valuable for accessing saturated heterocyclic scaffolds. nih.govnih.gov

Chemical Modifications at the C-6 Fluorine Position

The fluorine atom at the C-6 position can potentially be replaced via a nucleophilic aromatic substitution (SNAr) reaction. libretexts.org For this to occur, the aromatic ring needs to be activated by electron-withdrawing groups, and a strong nucleophile is required. libretexts.org The carbonitrile at C-1 does provide some electron-withdrawing character to the ring system. In SNAr reactions involving aryl fluorides, the fluorine atom can be a surprisingly effective leaving group due to the high polarity of the carbon-fluorine bond, which facilitates the initial attack by the nucleophile. youtube.com Potential nucleophiles for this transformation include alkoxides, thiolates, and amines.

Table 3: Potential Nucleophilic Substitution Reactions at the C-6 Position

| Nucleophile | Reagent Example | Predicted Product |

| Alkoxide | Sodium methoxide (NaOCH₃) | 6-Methoxyisoquinoline-1-carbonitrile |

| Thiolate | Sodium thiophenoxide (NaSPh) | 6-(Phenylthio)isoquinoline-1-carbonitrile |

| Amine | Pyrrolidine | 6-(Pyrrolidin-1-yl)isoquinoline-1-carbonitrile |

Chemical Reactivity and Coordination Chemistry of this compound: A Scientific Review

A detailed exploration into the chemical behavior of this compound reveals its versatility in synthetic organic chemistry and its potential as a ligand in coordination complexes. This article delineates the reactivity of its carbon-fluorine bond through displacement and cross-coupling reactions, and investigates its coordination properties with various metal ions.

Emerging Research Applications of 6 Fluoroisoquinoline 1 Carbonitrile Derivatives

Role as Versatile Chemical Building Blocks in Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. 6-Fluoroisoquinoline-1-carbonitrile derivatives have proven to be exceptionally versatile in this regard, enabling the synthesis of a wide array of intricate and functionally diverse compounds.

Precursors for Complex Heterocyclic Scaffolds

The inherent reactivity of the this compound core makes it an excellent starting material for the synthesis of more complex heterocyclic systems. The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions, to introduce new ring systems. For instance, the development of new heterocyclic compounds containing hydroquinoline moieties has been a focus of synthetic efforts. The isoquinoline (B145761) framework itself is a key structural feature in many biologically active compounds. The strategic placement of the fluorine atom can influence the electronic properties of the molecule, thereby guiding the regioselectivity of subsequent reactions and providing a means to fine-tune the characteristics of the final heterocyclic product. Research has demonstrated the utility of isoquinoline derivatives in the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Multifunctionalized Organic Compounds

The this compound scaffold allows for the sequential and controlled introduction of various functional groups, leading to the creation of multifunctionalized organic compounds. The fluorine atom can participate in nucleophilic aromatic substitution reactions, while the cyano group can be converted into other functionalities such as amines, carboxylic acids, or amides. This orthogonal reactivity enables chemists to build molecular complexity in a stepwise manner. For example, the development of a one-pot, multistep synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles highlights the potential for creating structurally diverse isoquinolines with multiple fluorine substituents. The ability to introduce different functional groups at specific positions is crucial for tailoring the properties of the molecule for specific applications, such as optimizing its binding affinity to a biological target or tuning its photophysical properties for use as a molecular probe.

Development of Molecular Probes and Imaging Agents

Molecular imaging allows for the visualization and measurement of biological processes at the molecular and cellular levels in living systems. Molecular probes are essential tools in this field, and this compound derivatives are increasingly being explored for the creation of these sophisticated diagnostic and research agents.

Radiosynthesis of Fluorinated Tracers (e.g., ¹⁸F-labeled compounds)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). The this compound structure is an attractive scaffold for the development of ¹⁸F-labeled PET tracers. The presence of a fluorine atom in the molecule provides a site for direct radiofluorination or for the introduction of a leaving group that can be subsequently displaced by [¹⁸F]fluoride.

The radiosynthesis of such tracers often involves a multi-step process. For example, the synthesis of [¹⁸F]FIPM, a potential PET tracer for visualizing leucine-rich repeat kinase 2 (LRRK2), involved a two-step reaction of [¹⁸F]fluorination followed by deprotection. Similarly, the radiosynthesis of [¹⁸F]FE-DPN, a tracer for brain opioid receptors, has been achieved through both direct and indirect radiofluorination methods, often requiring the use of protecting groups. The development of efficient and reliable radiosynthesis methods is a critical aspect of bringing new PET tracers from the laboratory to clinical applications.

| Tracer | Target | Radiosynthesis Method |

| [¹⁸F]FIPM | LRRK2 | Two-step: [¹⁸F]fluorination and deprotection |

| [¹⁸F]FE-DPN | Opioid Receptors | Direct and indirect radiofluorination |

Application in Spectroscopic Probes for Chemical Biology

Small-molecule fluorescent probes are indispensable tools in chemical biology for visualizing and studying biochemical processes. The isoquinoline and quinoline (B57606) ring systems are known to be part of many fluorescent compounds. The this compound scaffold can be chemically modified to create novel spectroscopic probes with tailored photophysical properties.

The introduction of specific functional groups can modulate the fluorescence emission and absorption wavelengths, quantum yield, and sensitivity to the local environment. For instance, the investigation of a 2-oxo-quinoline-3-carbonitrile derivative demonstrated its potential as a probe to determine the critical micelle concentration of surfactants. The inherent fluorescence of some quinoline derivatives, like quinine, has long been utilized in various applications. By strategically modifying the this compound core, researchers can design probes for specific applications, such as sensing metal ions, detecting enzymatic activity, or imaging cellular structures.

Design and Synthesis in the Context of Pharmacological Relevance (Focus on chemical design, not biological outcomes)

The design and synthesis of novel compounds with potential therapeutic applications is a cornerstone of medicinal chemistry. The 6-fluoroisoquinoline-

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves the replacement of a core molecular structure with a different, often structurally distinct, scaffold while preserving the essential binding interactions and biological activity of the original molecule. This approach can lead to the discovery of novel intellectual property, improved pharmacokinetic profiles, and the circumvention of toxicity issues associated with the initial scaffold. Lead optimization, a subsequent step in the drug discovery pipeline, focuses on refining the pharmacological properties of a lead compound to produce a clinical candidate.

While direct and explicit examples of "scaffold hopping" campaigns starting from this compound are not extensively documented in the reviewed literature, the chemical transformations of this building block inherently lend themselves to such strategies. The isoquinoline core can be significantly modified or replaced, leading to entirely new heterocyclic systems. This is a form of scaffold diversification that can be considered a facet of scaffold hopping.

A prime example of a lead optimization strategy that borders on scaffold hopping involves the transformation of the this compound framework into more complex, three-dimensional structures. One notable advancement is the use of its derivatives in a Nickel-catalyzed enantioselective intramolecular Mizoroki-Heck reaction to synthesize phenanthridinone analogues. acs.org This reaction effectively converts the planar isoquinoline system into a rigid, chiral, and three-dimensional phenanthridinone scaffold. Such a significant alteration of the core structure, while building upon the initial framework, allows for the exploration of new binding pockets and can lead to compounds with enhanced target affinity and selectivity.

The isoquinoline ring system itself is a "privileged scaffold" in medicinal chemistry, found in numerous biologically active compounds and natural products. nih.govnih.govrsc.org The introduction of a fluorine atom at the 6-position and a nitrile at the 1-position of the isoquinoline core provides chemists with reactive handles to further diversify this privileged structure. This functionalization allows for a range of chemical modifications, enabling the fine-tuning of a molecule's properties, a critical aspect of lead optimization. For instance, the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions to generate a variety of new functionalities and ring systems.

Development of Novel Chemotypes for Target-Oriented Synthesis

The development of novel chemotypes is crucial for expanding the repertoire of drug-like molecules and addressing challenging biological targets. This compound serves as an excellent starting material for the target-oriented synthesis of new heterocyclic compounds with potential therapeutic applications.

A significant breakthrough in this area is the synthesis of phenanthridinone derivatives containing quaternary stereocenters. acs.org This was achieved through a Ni-catalyzed enantioselective intramolecular Mizoroki-Heck reaction of substrates derived from this compound. acs.org The resulting phenanthridinone analogues possess a rigid and three-dimensional architecture, a desirable feature for enhancing binding affinity and specificity to protein targets. acs.org The reaction has been shown to be efficient, with a significantly faster reaction time compared to palladium-catalyzed methods. acs.org

The synthesis of these novel phenanthridinone chemotypes is a clear example of target-oriented synthesis. The aim is to create complex, three-dimensional molecules that are more likely to interact with the intricate binding sites of biological targets, such as enzymes and receptors. The development of this synthetic route provides access to a new class of compounds that can be screened for a wide range of biological activities. Many isoquinoline alkaloids, the parent structures, are known to possess a wide array of biological activities, including acting as anesthetics, antihypertensives, and antiviral agents. mdpi.commdpi.com

The reaction conditions for the Nickel-catalyzed synthesis of these phenanthridinone derivatives have been optimized to control for unwanted side products. acs.org The use of specific ligands and additives has been shown to be critical for achieving high yields and enantioselectivity. acs.org Below is a table summarizing some of the key findings from the optimization of this reaction.

| Entry | Ni Source | Ligand | Reductant | Additive | Yield (%) | Notes |

| 1 | NiBr₂·diglyme | bipy | Zn | - | 45 | Significant formation of side products |

| 2 | NiBr₂·diglyme | bipy | Mn | - | 65 | Reduced side products |

| 3 | NiI₂ | bipy | Mn | KI | 85 | Improved yield |

| 4 | NiI₂ | L27 | Mn | KI | 91 | High yield and good enantioselectivity |

| 5 | NiCl₂ | bipy | Mn | - | 58 | Lower yield compared to NiI₂ |

This table is a representative summary based on data reported in the literature and is intended for illustrative purposes. acs.org

The successful synthesis of these complex phenanthridinone derivatives from this compound highlights the potential of this building block in generating novel and diverse chemotypes for drug discovery. Further exploration of the chemical reactivity of this versatile scaffold is expected to yield a wider range of innovative compounds with tailored biological activities.

Future Research Directions and Unexplored Avenues for 6 Fluoroisoquinoline 1 Carbonitrile

Development of More Sustainable and Greener Synthetic Methodologies

While established methods for the synthesis of 6-Fluoroisoquinoline-1-carbonitrile exist, future research should prioritize the development of more environmentally benign and sustainable synthetic routes. Current syntheses often rely on traditional methods that may involve harsh reagents and generate significant waste. The principles of green chemistry offer a roadmap for innovation in this area.

Future efforts could focus on:

Catalytic Systems: Exploring alternatives to precious metal catalysts like palladium is a key objective. Nickel, being more earth-abundant and less expensive, has already shown promise in related transformations. acs.orgacs.org Research into catalysts based on other earth-abundant metals such as copper or iron could lead to more economical and sustainable processes. nih.gov

Green Solvents and Reaction Conditions: Moving away from conventional organic solvents towards greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids could significantly reduce the environmental impact of the synthesis. researchgate.net Microwave-assisted synthesis, which can accelerate reaction times and improve yields, also represents a promising avenue. researchgate.net

Photoredox and Electrochemical Synthesis: These emerging technologies offer mild and environmentally friendly conditions for chemical transformations. rsc.org Investigating their application in the synthesis of the 6-fluoroisoquinoline (B87247) core could lead to novel and highly efficient synthetic pathways. rsc.org

A comparative overview of potential green synthesis strategies is presented in Table 1.

| Strategy | Potential Advantage | Research Focus |

| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental impact compared to precious metals. | Development of novel catalysts based on Ni, Cu, Fe for key synthetic steps. |

| Green Solvents | Reduced toxicity and waste, improved safety profiles. | Exploration of water, PEG, and ionic liquids as reaction media. |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, and energy efficiency. | Optimization of microwave parameters for the synthesis of the isoquinoline (B145761) core. |

| Photoredox/Electrochemical Synthesis | Mild reaction conditions, high selectivity, use of light or electricity as clean reagents. | Design of photocatalytic or electrochemical routes to key intermediates. |

Exploration of Underexplored Reactivity Profiles for Novel Transformations

The reactivity of this compound is largely centered around transformations of the nitrile group and reactions involving the isoquinoline ring system. However, there are numerous unexplored avenues for novel chemical transformations.

Future research could investigate:

C-H Functionalization: Direct functionalization of the C-H bonds of the isoquinoline ring offers a highly atom-economical way to introduce new substituents and build molecular complexity. acs.org Rhodium(III)-catalyzed C-H activation has been successfully used for the synthesis of other isoquinoline derivatives and could be adapted for this compound. acs.orgmdpi.com

Radical Reactions: The introduction of a trifluoromethyl group via radical reactions has been demonstrated for other isoquinolines and represents a potential transformation for this compound. nih.gov Further exploration of radical-mediated reactions could lead to novel fluorinated derivatives with unique properties.

Cycloaddition Reactions: The isoquinoline core can participate in various cycloaddition reactions to construct more complex fused heterocyclic systems. researchgate.net Investigating the reactivity of the fluorinated isoquinoline in such reactions could yield novel molecular architectures.

Reactions of the Nitrile Group: While the nitrile group is a versatile handle, its reactivity in the context of the 6-fluoroisoquinoline scaffold can be further explored. For instance, its participation in multicomponent reactions could provide rapid access to diverse libraries of compounds.

Advanced In Silico Screening and Rational Design for Predictive Synthesis

Computational chemistry and in silico screening are powerful tools for accelerating the discovery of new molecules with desired properties. For this compound, these approaches can be used to predict its reactivity and guide the synthesis of new derivatives.

Future directions include:

Predictive Reactivity Models: Using Density Functional Theory (DFT) and other computational methods to model the electronic structure and reactivity of the molecule. This can help in predicting the outcome of unknown reactions and in designing more efficient synthetic routes. Computational studies have been used to understand the enantioselectivity in reactions involving similar scaffolds. acs.org

Structure-Based Drug Design: If this scaffold is identified as a potential therapeutic agent, its binding to target proteins can be modeled to design more potent and selective inhibitors. nih.govnih.gov

Virtual Screening of Derivatives: Creating virtual libraries of derivatives of this compound and screening them against biological targets to identify promising candidates for synthesis and testing.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the exploration of the chemical space around the this compound scaffold, its synthesis and derivatization can be integrated with automated platforms.

Key areas for development include:

Automated Synthesis: The use of automated syringe pumps and flow chemistry systems can enable the rapid and reproducible synthesis of the core molecule and its derivatives. acs.org This would facilitate the creation of compound libraries for screening.

High-Throughput Screening (HTS): Developing assays that are compatible with HTS formats to rapidly screen libraries of derivatives for desired biological activities or properties. nih.govthermofisher.com This could involve the use of multi-well plates and robotic liquid handling systems. iu.edu

The potential workflow for an integrated approach is outlined in Table 2.

| Stage | Technology | Objective |

| Synthesis | Automated Flow Chemistry/Robotic Synthesizers | Rapid and efficient production of a library of this compound derivatives. |

| Purification | Automated Flash Chromatography/Prep-HPLC | High-throughput purification of the synthesized compounds. |

| Screening | High-Throughput Screening (HTS) with Robotic Liquid Handlers | Rapid evaluation of the biological activity or other properties of the compound library. |

| Data Analysis | Cheminformatics and Data Analysis Software | Identification of lead compounds and structure-activity relationships. |

Investigation of Polymorphism and Solid-State Forms

The solid-state properties of a chemical compound, including its crystal form (polymorphism), can have a significant impact on its physical and biological properties. To date, there is limited information on the solid-state characteristics of this compound beyond its melting point.

Future research should focus on:

Crystallization and Polymorph Screening: A systematic study to identify and characterize different polymorphic forms of the compound. This would involve crystallization from a variety of solvents and under different conditions.